molecular formula C16H15NO2 B062663 (R)-4-Benzhydryloxazolidin-2-one CAS No. 173604-33-6

(R)-4-Benzhydryloxazolidin-2-one

Cat. No. B062663
CAS RN: 173604-33-6
M. Wt: 253.29 g/mol
InChI Key: QEOCTJMBYZNEJH-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves innovative methodologies that enable the formation of the oxazolidinone ring. For example, one study described the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which, while structurally distinct, shares synthetic strategies applicable to (R)-4-Benzhydryloxazolidin-2-one (Hranjec et al., 2012). Another example is the Rh(II)-catalyzed annulative coupling for the synthesis of thiazolidin-4-ones, demonstrating the versatility of catalysis in forming heterocyclic compounds (Ansari et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, NMR, and other spectroscopic methods. For instance, the crystal and molecular structure of certain thiazolidinone derivatives have been elucidated, providing insights into the geometric arrangement and electronic structure that could be relevant to (R)-4-Benzhydryloxazolidin-2-one (Domagała et al., 2004).

Chemical Reactions and Properties

Oxazolidinone derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional utility. The literature provides examples of their reactivity, such as the synthesis of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones, demonstrating their potential in creating biologically active molecules (Shelke et al., 2012).

Scientific Research Applications

Development of PARP Inhibitors for Cancer Therapy

One significant application involves the discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor, ABT-888, for treating cancer. This compound exhibits potent PARP enzyme inhibition, demonstrating efficacy in combination with other chemotherapeutic agents in preclinical models. The structural motif related to "(R)-4-Benzhydryloxazolidin-2-one" plays a critical role in enhancing the compound's aqueous solubility and bioavailability, which are crucial factors for its pharmacological effectiveness (Penning et al., 2009).

Inhibition of HIV Replication

Another application is in the development of anti-HIV agents, where derivatives of thiazolidin-4-ones, which share structural similarities with "(R)-4-Benzhydryloxazolidin-2-one," have been explored. These derivatives exhibit potent inhibition of HIV-1 replication at nanomolar concentrations with minimal cytotoxicity, acting as nonnucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). This highlights the scaffold's potential for creating effective antiretroviral therapies (Barreca et al., 2002).

Synthesis and Evaluation of Anti-diabetic Agents

Research has also focused on synthesizing benzimidazole-tethered 1,2,3-triazoles as antidiabetic agents, demonstrating the versatility of "(R)-4-Benzhydryloxazolidin-2-one" related structures in medicinal chemistry. These compounds have shown promising α-amylase and α-glucosidase inhibitory activity, essential for managing type 2 diabetes mellitus. The work underscores the chemical framework's utility in addressing diverse pharmacological targets (Deswal et al., 2020).

Antimicrobial Activity

Furthermore, thiazolidin-4-ones, related to "(R)-4-Benzhydryloxazolidin-2-one," have been synthesized and evaluated for their antibacterial activity. These studies contribute to the search for new antimicrobial agents capable of addressing the rising challenge of antibiotic resistance. The compounds exhibit significant activity against various bacterial strains, indicating the potential of this chemical class in developing novel antibiotics (Gilani et al., 2016).

properties

IUPAC Name

(4R)-4-benzhydryl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOCTJMBYZNEJH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431618
Record name (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173604-33-6
Record name (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 173604-33-6
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Q & A

Q1: What is (R)-4-Benzhydryloxazolidin-2-one typically used for in organic chemistry?

A1: (R)-4-Benzhydryloxazolidin-2-one is a chiral auxiliary. [] This means it is a molecule that is temporarily attached to a starting material to control the stereochemistry, or 3D arrangement of atoms, in a subsequent chemical reaction. The chiral auxiliary can then be removed to yield the desired enantiomer of the product.

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